N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-phenylacetamide
Description
This compound is a 1,2,4-triazole derivative featuring a phenylacetamide moiety linked via an ethyl chain to the triazole ring. The triazole core is substituted with a methyl group at position 4, a phenyl group at position 3, and a ketone oxygen at position 3. Such structural features are common in medicinal chemistry due to the triazole ring’s ability to participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-18(16-10-6-3-7-11-16)21-23(19(22)25)13-12-20-17(24)14-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLMWISUDJAAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes. The presence of the 1,2,4-triazole nucleus and phenyl groups in the structure may contribute to its interaction with targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to a range of biological effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Comparisons with other 1,2,4-triazole derivatives highlight how substituents influence physicochemical and biological properties:
Key Observations :
- 4-Methyl vs.
- 5-Oxo Triazole Core : The 5-oxo group is conserved in herbicidal (Sulfentrazone) and enzymatic inhibitor (Orludodstatum) compounds, suggesting its role in target engagement .
- Fluorinated Substituents: Compounds with fluorophenyl groups (e.g., Compound 51) often exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .
Key Observations :
- Reaction Efficiency : Microwave-assisted synthesis () reduces reaction time but may yield less than traditional methods (e.g., 19% vs. 86.6% in ).
- Acetylation Strategies : The use of acetic anhydride () is common for introducing acetamide groups, though alternative reagents like EDC/DMAP () may improve regioselectivity.
Physicochemical and Pharmacokinetic Properties
While melting points and solubility data for the target compound are unavailable, comparisons with analogs suggest trends:
Key Observations :
- Lipophilicity : The target compound’s logP (~2.8) is lower than Sulfentrazone’s (~3.1), suggesting better aqueous solubility.
- Molecular Weight : Derivatives exceeding 500 g/mol (e.g., Compound 12, ) may face challenges in oral bioavailability.
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